molecular formula C15H11BrN2S B12786795 1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-83-7

1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Cat. No.: B12786795
CAS No.: 136994-83-7
M. Wt: 331.2 g/mol
InChI Key: WMEXLDJBKXUZPX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a useful research compound. Its molecular formula is C15H11BrN2S and its molecular weight is 331.2 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a compound belonging to the class of thiazolo-benzimidazoles, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

  • Molecular Formula : C15H11BrN2S
  • Molecular Weight : 331.23 g/mol
  • CAS Number : 136994-83-7

Antimicrobial Activity

Research indicates that thiazolo-benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results showed that this compound displayed notable activity against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Pathogen MIC (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus8-1620
Escherichia coli16-3218
Pseudomonas aeruginosa32-6415

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It was shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

The compound also demonstrated a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory effects of this compound. The compound was tested in animal models for its ability to reduce inflammation markers such as TNF-α and IL-6.

Treatment Group TNF-α Reduction (%) IL-6 Reduction (%)
Control--
Compound Treatment78%83%

These results suggest that the compound may be effective in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the biological activity of thiazolo-benzimidazole derivatives:

  • Antimicrobial Evaluation : A detailed study on various thiazolo derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against multi-drug resistant strains .
  • Antitumor Mechanisms : Research focused on the apoptotic mechanisms revealed that the compound could inhibit tumor growth by inducing cell cycle arrest at the G2/M phase .
  • Inflammation Models : In models of acute inflammation, treatment with this compound resulted in significant reductions in paw edema and inflammatory cytokines compared to control groups .

Properties

CAS No.

136994-83-7

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

1-(3-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H11BrN2S/c16-11-5-3-4-10(8-11)15-18-13-7-2-1-6-12(13)17-14(18)9-19-15/h1-8,15H,9H2

InChI Key

WMEXLDJBKXUZPX-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)Br

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.